
4-(4-Bromostyryl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromostyryl)pyridine is an organic compound with the molecular formula C13H10BrN. It is a derivative of pyridine, where the pyridine ring is substituted with a bromostyryl group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromostyryl)pyridine typically involves the reaction of 4-bromobenzaldehyde with pyridine derivatives under basic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-bromobenzaldehyde to form the desired styryl compound . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromostyryl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The styryl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form ethyl derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminostyryl derivative, while oxidation would produce a bromobenzaldehyde derivative .
Wissenschaftliche Forschungsanwendungen
4-(4-Bromostyryl)pyridine has several applications in scientific research:
Materials Science:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including anti-cancer and anti-inflammatory agents.
Biological Studies: It is used in the study of molecular interactions and binding affinities with various biological targets.
Wirkmechanismus
The mechanism of action of 4-(4-Bromostyryl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromostyryl group can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds or coordinate with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)ethynylpyridine: Similar in structure but with an ethynyl linkage instead of a styryl group.
4-(4-Bromophenyl)pyridine: Lacks the styryl group, making it less versatile in certain reactions.
Uniqueness
4-(4-Bromostyryl)pyridine is unique due to the presence of both the bromine atom and the styryl group, which confer distinct reactivity and binding properties. This makes it a valuable compound for the synthesis of complex molecules and the study of molecular interactions .
Eigenschaften
Molekularformel |
C13H10BrN |
|---|---|
Molekulargewicht |
260.13 g/mol |
IUPAC-Name |
4-[(E)-2-(4-bromophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10BrN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H/b2-1+ |
InChI-Schlüssel |
NCCUVLVSLIAHIC-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)Br |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



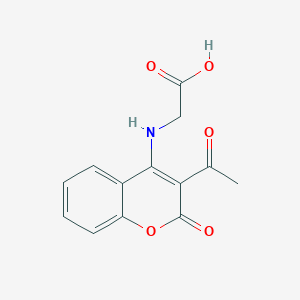
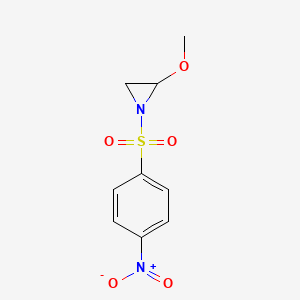

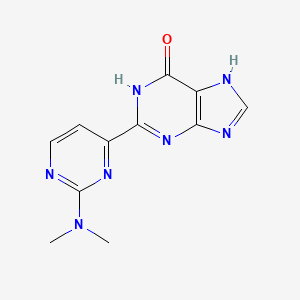
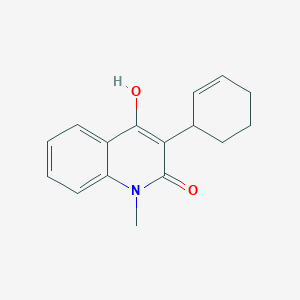
![3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11858639.png)

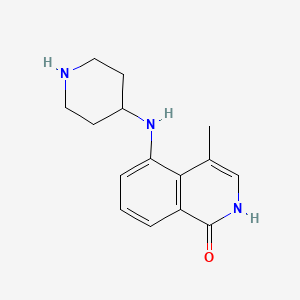
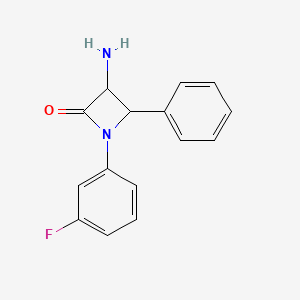
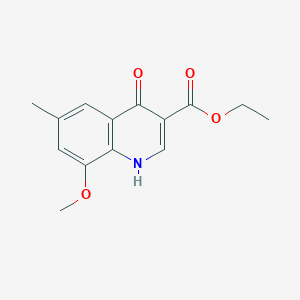

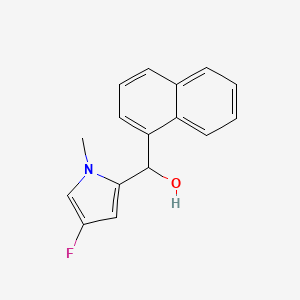
![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
